molecular formula C15H30O2 B1619395 2-Methyltetradecanoic acid CAS No. 6683-71-2

2-Methyltetradecanoic acid

Cat. No. B1619395
CAS RN: 6683-71-2
M. Wt: 242.4 g/mol
InChI Key: BWCZFWIRIAYLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyltetradecanoic acid, also known as 2-methylmyristic acid, is a chemical compound with the molecular formula C15H30O2 . It has an average mass of 242.398 Da and a monoisotopic mass of 242.224579 Da .


Molecular Structure Analysis

The molecular structure of 2-Methyltetradecanoic acid consists of a long carbon chain with a carboxyl group (COOH) at one end . The presence of the methyl group (CH3) on the second carbon atom is what distinguishes it from tetradecanoic acid .


Physical And Chemical Properties Analysis

2-Methyltetradecanoic acid has a molecular formula of C15H30O2, an average mass of 242.398 Da, and a monoisotopic mass of 242.224579 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases .

Scientific Research Applications

Cytotoxicity and Anti-cancer Potential

  • Cytotoxic Effects on Leukemia Cells : The marine fatty acid 2-Methoxy-13-Methyltetradecanoic Acid, identified in the sponge Amphimedon complanata, was synthesized and found to be cytotoxic to various leukemia cell lines, including chronic myelogenous leukemia K-562, histiocytic lymphoma U-937, and promyelocytic leukemia HL-60 (Carballeira et al., 2003).
  • Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury : A study on 13-Methyltetradecanoic Acid revealed its ability to mitigate cerebral edema, reduce infarct volume, and increase the expression of growth factors in rat models of middle cerebral artery occlusion/reperfusion injury (Yu et al., 2016).
  • Mechanisms of Anti-Tumor Effects : 13-Methyltetradecanoic Acid was found to possess multiple mechanisms for inducing apoptosis in tumor cells, including modulation of signal pathways, mitochondrial pathways, and enzymes like caspase (Mei-pin, 2013).
  • Apoptotic Effects on T-Cell Lymphomas : This acid exhibited significant anti-tumor activity in vitro and in vivo on T-cell non-Hodgkin’s lymphoma cell lines by inducing apoptosis through the down-regulation of AKT phosphorylation and activation of caspase-3 (Cai et al., 2013).

Biological Interactions and Potential Industrial Applications

  • Production of Biosurfactants and Their Applications : A study on Pantoea alhagi indicated the production of biosurfactants containing Methyl 12-Methyltetradecanoate with potential antioxidant, antimicrobial, and anti-biofilm activities, suggesting their usein various industrial applications (Essghaier et al., 2023).

Molecular and Cellular Mechanisms

  • Mechanism in Inducing Bladder Cancer Cell Apoptosis : Research on 13-Methyltetradecanoic Acid showed its impact on bladder cancer T24 cells, including the activation of specific signaling pathways (JNK/SAPK, p38MAPK) and inhibition of the PI3K/AKT signaling pathway, leading to apoptosis (Jian, 2009).

Synthesis and Characterization

  • Synthetic and Analytical Approaches : The first total synthesis of (+/-)-2-Methoxy-13-Methyltetradecanoic Acid, a cytotoxic marine fatty acid, was achieved, allowing for structural corroboration and cytotoxicity testing (Carballeira et al., 2003).

properties

IUPAC Name

2-methyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCZFWIRIAYLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884328
Record name 2-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyltetradecanoic acid

CAS RN

6683-71-2
Record name 2-Methyltetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6683-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyltetradecanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetradecanoic acid, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylmyristic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyltetradecanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyltetradecanoic acid
Reactant of Route 3
Reactant of Route 3
2-Methyltetradecanoic acid
Reactant of Route 4
2-Methyltetradecanoic acid
Reactant of Route 5
Reactant of Route 5
2-Methyltetradecanoic acid
Reactant of Route 6
Reactant of Route 6
2-Methyltetradecanoic acid

Citations

For This Compound
56
Citations
MA Lambert, CW Moss, VA Silcox… - Journal of clinical …, 1986 - Am Soc Microbiol
… gordonae was the only species tested which contained 2-methyltetradecanoic acid. M. kansasii was characterized by the presence of 2,4-dimethyltetradecanoic acid, M. …
Number of citations: 77 journals.asm.org
AF Yassin, H Brzezinka, KP Schaal - Zentralblatt für Bakteriologie, 1993 - Elsevier
… gordonae contains 2-methyltetradecanoic acid (2-Me-C14:0) as a characteristic fatty acid (3, 7). Other methyl branched fatty acids, eg 2,4-dimethyl-tetradecanoic (2,4-DMe-C14:0), 2,4-…
JH Cardellina, RE Moore, EV Arnold… - The Journal of Organic …, 1979 - ACS Publications
… The structure was verified by X-ray crystallographicanalysis of the levorotatory saponification product,(2R, 5S)-5-hydroxy-5-(hydroxymethyl)-2-methyltetradecanoic acid. …
Number of citations: 139 0-pubs-acs-org.brum.beds.ac.uk
W Schmitz, E Conzelmann - European journal of biochemistry, 1997 - Wiley Online Library
… The chemically synthesized CoA thioesters of pristanic acid and of 2-methyltetradecanoic acid were incubated under appropriate conditions (see below) with homogenates or with …
F Portaels, L Larsson, PA Jenkins - Tubercle and Lung Disease, 1995 - Elsevier
… One of the environmental strains, with a glycolipid pattern II, additionally contained 2-methyltetradecanoic acid. The results confirm that M. malmoense may be subdivided in 2 sub-…
DA Konen, LS Silbert, PE Pfeffer - The Journal of Organic …, 1975 - ACS Publications
… boxylic acid by GLC, 68% 2-hydroperoxy-2-methyltetradecanoic acid by iodometry, and 20% 2-hydroxy-2-methyltetradecanoic acid by difference.Purification of the titled peroxide (4.45 g…
Number of citations: 80 0-pubs-acs-org.brum.beds.ac.uk
MA Herrera - 2023 - era.ed.ac.uk
… By exploiting the mutual recognition between the two MtPKS12 modules, the 2-MTD scaffold was hydrolysed to produce 2-methyltetradecanoic acid (2-MTDA). The challenge remains to …
Number of citations: 2 era.ed.ac.uk
R Stritzel, B Dobner, F Bringezu… - Journal of High Resolution …, 1996 - academia.edu
Branched fatty acids are widely distributed in natural materials and are of interest as constituents of artificial fats. In previous papers we have reported the molecular behavior of …
Number of citations: 9 www.academia.edu
KD Müller, HP Nalik, EN Schmid… - Journal of High …, 1993 - Wiley Online Library
… characteristic 2-methyltetradecanoic acid (2-Me 14 : 0) was detected. Figure 4 shows a characteristic GC pattern from Mycobacterium kansasii with traces of 2-methyltetradecanoic acid (…
O Hiroyoshi, N Shuh, H Osamu, I Hironobu… - Biochimica et Biophysica …, 1983 - Elsevier
The activities of rat brain prostaglandin D synthetase and swine brain postaglandin D 2 dehydrogenase were inhibited by some saturated and unsaturated fatty acids. Myristic acid was …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.